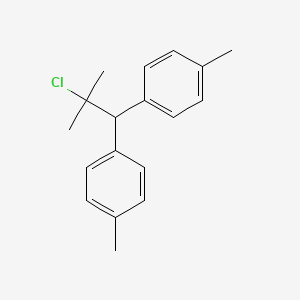
3-Bromo-2-(methanesulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(methanesulfonyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline can then be brominated using bromine in nitrobenzene to obtain 3-bromoquinoline . The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 3-Bromo-2-(methanesulfonyl)quinoline may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(methanesulfonyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Sulfonation: Methanesulfonyl chloride in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-Bromo-2-(methanesulfonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: Investigated for its biological activities, such as enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(methanesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methanesulfonyl groups can enhance its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoquinoline: Lacks the methanesulfonyl group but shares the bromine substitution.
2-(Methanesulfonyl)quinoline: Lacks the bromine substitution but contains the methanesulfonyl group.
Quinoline: The parent compound without any substitutions.
Uniqueness
The combination of these functional groups can lead to unique chemical and biological properties that are not observed in similar compounds .
Propiedades
Número CAS |
64495-37-0 |
|---|---|
Fórmula molecular |
C10H8BrNO2S |
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
3-bromo-2-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
Clave InChI |
YPZKPNQOKVLZSW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=CC=CC=C2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


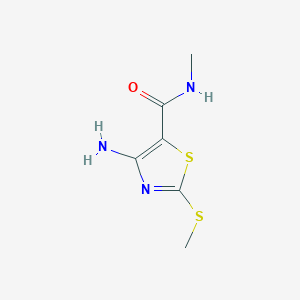
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
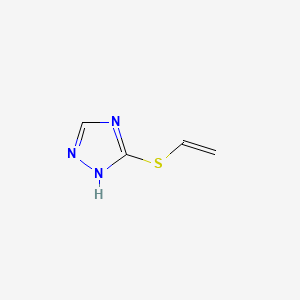
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
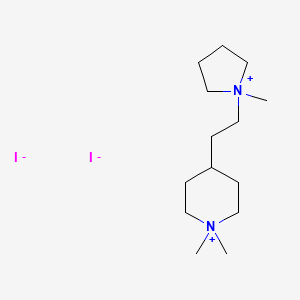

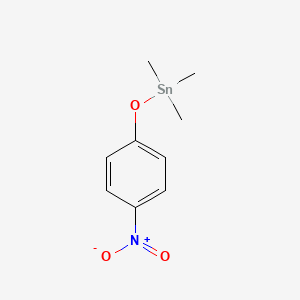
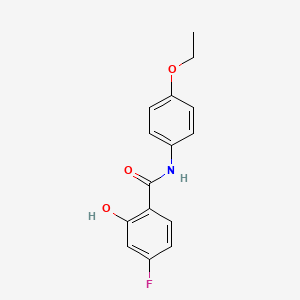
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
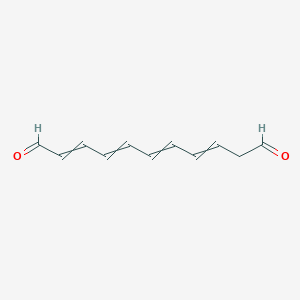
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
